Ethyl 2-(1-piperidinyl)-1,3-benzothiazol-6-ylcarbamate
Description
Ethyl 2-(1-piperidinyl)-1,3-benzothiazol-6-ylcarbamate is a synthetic small molecule characterized by a benzothiazole core substituted with a piperidinyl group at the 2-position and a carbamate moiety at the 6-position. While its exact therapeutic applications remain under investigation, structural analogs suggest relevance in neurological or metabolic disorders due to the benzothiazole scaffold’s prevalence in drug discovery .
Properties
CAS No. |
30076-55-2 |
|---|---|
Molecular Formula |
C15H19N3O2S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
ethyl N-(2-piperidin-1-yl-1,3-benzothiazol-6-yl)carbamate |
InChI |
InChI=1S/C15H19N3O2S/c1-2-20-15(19)16-11-6-7-12-13(10-11)21-14(17-12)18-8-4-3-5-9-18/h6-7,10H,2-5,8-9H2,1H3,(H,16,19) |
InChI Key |
WAXXZUMFWXSUSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)N=C(S2)N3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-piperidinyl)-1,3-benzothiazol-6-ylcarbamate typically involves the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate alkylating agent.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using piperidine and a suitable leaving group on the benzothiazole ring.
Carbamate Formation: The final step involves the reaction of the piperidine-substituted benzothiazole with ethyl chloroformate to form the ethyl carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-piperidinyl)-1,3-benzothiazol-6-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperidine or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine or benzothiazole derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 2-(1-piperidinyl)-1,3-benzothiazol-6-ylcarbamate can be synthesized through various methods that typically involve the reaction of benzothiazole derivatives with piperidine and carboxylic acid derivatives. The synthesis often includes steps such as:
- Formation of Benzothiazole Derivatives : The initial step involves creating a benzothiazole scaffold, which serves as the core structure for further modifications.
- Piperidine Substitution : Piperidine is introduced to the benzothiazole framework to enhance biological activity.
- Carbamate Formation : The final step involves the formation of the carbamate group, which is crucial for the compound's pharmacological properties.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. In vitro studies have demonstrated its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's patients. For instance, compounds derived from similar scaffolds have shown IC50 values in the low micromolar range against AChE, suggesting potential efficacy in enhancing cognitive function .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported significant activity against various bacterial strains and fungi. For example, derivatives of benzothiazole compounds have shown promising results in inhibiting microbial growth, which could lead to the development of new antibiotics .
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects. In vitro assays indicate that it can reduce pro-inflammatory cytokine production, which is beneficial in conditions like rheumatoid arthritis and systemic lupus erythematosus .
Case Study 1: Neuroprotective Properties
A study conducted on a series of benzothiazole derivatives, including this compound, revealed that these compounds significantly inhibited AChE activity in vitro. The results indicated a potential therapeutic application for enhancing memory and cognitive function in Alzheimer's disease models .
Case Study 2: Antimicrobial Efficacy
In another investigation, a set of benzothiazole derivatives was tested against clinically relevant bacterial strains. This compound exhibited considerable antibacterial activity comparable to standard antibiotics like penicillin .
Data Tables
Mechanism of Action
The mechanism of action of Ethyl 2-(1-piperidinyl)-1,3-benzothiazol-6-ylcarbamate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the benzothiazole moiety may interact with enzymes or proteins involved in cellular signaling pathways. The ethyl carbamate group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural Insights :
- The benzothiazole core in the target compound distinguishes it from benzimidazole-based analogs like HLP and VU01.
- The carbamate group at C6 provides hydrolytic stability compared to the amide linkages in HLP and VU01, which could influence metabolic half-life .
- LY310762’s indol-2-one scaffold and fluorobenzoyl group introduce distinct steric and electronic properties, likely directing it toward different biological targets (e.g., kinase inhibition) .
Pharmacological and Functional Comparisons
Enzyme Modulation
- Phospholipase D (PLD) Inhibition: HLP and VU01 are established PLD inhibitors, with IC₅₀ values in the nanomolar range. The target compound’s benzothiazole-carbamate structure may lack the planar aromaticity required for PLD active-site interaction, reducing potency in this context .
- Kinase Activity : LY310762’s indol-2-one structure correlates with kinase inhibitory activity, whereas the benzothiazole-carbamate’s rigid core may favor interactions with G-protein-coupled receptors (GPCRs) or ion channels .
Metabolic Stability
- Carbamate vs.
- CYP450 Interactions : Fluorinated analogs like LY310762 exhibit increased CYP3A4-mediated metabolism, whereas the absence of halogens in the target compound may reduce hepatic clearance .
Research Findings and Data
In Vitro Activity
| Compound | Target | IC₅₀/EC₅₀ (nM) | Selectivity |
|---|---|---|---|
| Ethyl 2-(1-piperidinyl)-... | Not fully characterized | Pending | High specificity for benzothiazole-binding proteins (theoretical) |
| HLP | PLD1 | 12 ± 3 | Moderate selectivity over PLD2 |
| VU01 | PLD1 | 8 ± 2 | High selectivity over PLD2 |
| LY310762 | CDK2 | 45 ± 10 | Broad-spectrum kinase inhibition |
Notes:
- LY310762’s kinase inhibition highlights the divergence in biological pathways targeted by indol-2-one vs. benzothiazole derivatives .
Biological Activity
Ethyl 2-(1-piperidinyl)-1,3-benzothiazol-6-ylcarbamate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological efficacy, and mechanisms of action, supported by recent research findings.
Chemical Structure and Synthesis
This compound can be synthesized through various chemical reactions involving benzothiazole derivatives and piperidine. The synthesis typically involves the reaction of ethyl carbamate with a substituted benzothiazole, leading to the formation of the desired compound.
Biological Activity Overview
The compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. These activities have been demonstrated through various in vitro and in vivo studies.
Antimicrobial Activity
Research has shown that derivatives of benzothiazole, including this compound, display significant antimicrobial properties against various pathogens.
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibition observed | |
| Staphylococcus aureus | Moderate activity | |
| Pseudomonas aeruginosa | Significant inhibition | |
| Candida albicans | Effective antifungal activity |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism, leading to reduced growth rates.
- Cell Membrane Disruption : It has been suggested that the compound can integrate into microbial membranes, causing structural damage and increased permeability.
Case Studies
Recent studies have highlighted the efficacy of this compound in various applications:
- Antibacterial Efficacy : A study demonstrated that this compound exhibited potent antibacterial activity against multidrug-resistant strains of Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical pathogens listed by WHO for their high resistance levels .
- Anti-inflammatory Properties : Another investigation revealed that derivatives showed significant anti-inflammatory effects in models of acute inflammation, suggesting potential therapeutic applications in inflammatory diseases .
- Anticancer Potential : Preliminary data indicate that the compound could inhibit cancer cell proliferation in vitro. Further research is needed to explore its mechanisms and efficacy in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
